2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile
Description
The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic molecule featuring a pyridine core substituted with methyl groups at positions 4 and 6, a carbonitrile group at position 3, and an azetidine ring linked to a 4-bromo-1H-pyrazole moiety.
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5/c1-10-3-11(2)19-15(14(10)4-17)20-6-12(7-20)8-21-9-13(16)5-18-21/h3,5,9,12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCCSEHLZWVIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CC(C2)CN3C=C(C=N3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
It’s worth noting that similar compounds have shown to interact with various biological targets leading to a wide range of effects. For instance, some pyrazole derivatives have been reported to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Pyridine-Carbonitrile Derivatives
2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile Key Features: Shares the 4,6-dimethylpyridine-3-carbonitrile backbone but substitutes the azetidine-pyrazole group with a sulfanyl-linked chlorophenyl-cyano moiety. The chloro substituent may confer distinct electronic effects compared to bromo in pyrazole .
3-{[(3-Chlorophenyl)methyl]sulfanyl}-1-phenyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
- Key Features : Cyclopentapyridine core with a chlorophenyl-sulfanyl chain.
- Implications : The fused cyclopentapyridine system increases rigidity, which could affect binding affinity compared to the more flexible azetidine-pyrazole linker in the target compound .
Pyrazole-Containing Hybrids
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Key Features: Combines pyrazole, pyran, and oxazine rings with a methoxyphenyl group. Implications: The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing bromo group in the target compound. The oxazine ring may enhance metabolic stability .
3-Azido-1-benzyl-1H-pyrazole-4-carbonitrile
- Key Features : Pyrazole core with azido and benzyl groups.
- Implications : The azido group introduces reactivity for click chemistry, a feature absent in the target compound. The benzyl group increases steric bulk compared to the azetidine-methylpyridine chain .
Azetidine/Piperidine-Linked Systems
3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile
- Key Features : Piperidine linker instead of azetidine, with a pyridazine-pyrazole system.
- Implications : Piperidine’s larger ring size may alter conformational flexibility and binding pocket compatibility compared to azetidine .
Comparison with Analogues :
- : Uses one-pot multicomponent reactions for pyranopyrazole-carbonitrile synthesis, highlighting efficiency gains that could be adapted for the target compound .
- : Demonstrates azide-alkyne cycloaddition for pyrazole-carbonitrile derivatives, suggesting alternative functionalization routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
